molecular formula CBr4 B1625752 Carbon-13C tetrabromide CAS No. 72802-79-0

Carbon-13C tetrabromide

Cat. No.: B1625752
CAS No.: 72802-79-0
M. Wt: 332.62 g/mol
InChI Key: HJUGFYREWKUQJT-OUBTZVSYSA-N
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Description

Carbon-13C tetrabromide, also known as tetrabromomethane-13C, is a bromide of carbon where the carbon atom is isotopically enriched with carbon-13. This compound is represented by the chemical formula 13CBr4. It is a heavy halogenated organic compound known for its unique properties, such as the ability to selectively label molecules with carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbon-13C tetrabromide can be synthesized through the bromination of carbon-13 enriched methane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature and pressure to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound involves the large-scale bromination of carbon-13 enriched methane. The process is carried out in a reactor where methane is exposed to bromine gas under controlled conditions. The reaction is monitored to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbon-13C tetrabromide undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can be involved in redox reactions, although these are less common.

    Addition Reactions: It can add to unsaturated compounds such as alkenes and alkynes.

Common Reagents and Conditions

    Triphenylphosphine: Used in the Appel reaction to convert alcohols to alkyl bromides.

    Base Catalysts: Used in substitution reactions to facilitate the replacement of bromine atoms.

Major Products Formed

    Alkyl Bromides: Formed in the Appel reaction.

    Terminal Alkynes: Formed in the Corey–Fuchs reaction when aldehydes are converted.

Scientific Research Applications

Carbon-13C tetrabromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent

Properties

IUPAC Name

tetrabromo(113C)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CBr4/c2-1(3,4)5/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJUGFYREWKUQJT-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(Br)(Br)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13C](Br)(Br)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CBr4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00482569
Record name Carbon-13C tetrabromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72802-79-0
Record name Carbon-13C tetrabromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 72802-79-0
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